molecular formula C24H22N2S B2720998 2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole CAS No. 1207023-80-0

2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole

Cat. No. B2720998
M. Wt: 370.51
InChI Key: CJOBXDHUPXVPQT-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include the role or potential uses of the compound in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, and the sequence of reactions involved.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms, the lengths and types of chemical bonds, and the 3D shape of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes identifying the reagents and conditions required for these reactions, and understanding the mechanisms by which they occur.



Physical And Chemical Properties Analysis

This includes studying properties such as solubility, melting point, boiling point, polarity, reactivity, and stability. Techniques used might include spectroscopy, chromatography, and thermal analysis.


Scientific Research Applications

Antimicrobial and Antitubercular Activity

Imidazole derivatives have been synthesized and evaluated for their promising antimicrobial properties. Notably, some compounds exhibited potent anti-tubercular activity against Mycobacterium tuberculosis, showing more potency than standard drugs like pyrazinamide and ciprofloxacin, and were found to be nontoxic at higher concentrations, demonstrating good selectivity indices (N. Shruthi et al., 2016).

Antifungal Activity

Research into the development of new, less toxic, and more efficacious antifungal drugs has led to the synthesis of benzimidazole, benzotriazole, and aminothiazole derivatives. These compounds were evaluated for their activity against Candida, Aspergillus, and dermatophytes, with some demonstrating significant antifungal effects (S. Khabnadideh et al., 2012).

Ferroelectric and Antiferroelectric Properties

The imidazole unit's chemical stability and ability to bind molecules into a dipolar chain have been exploited to demonstrate above-room-temperature ferroelectricity and antiferroelectricity in benzimidazoles. This discovery opens new avenues for the development of lead- and rare-metal-free ferroelectric devices (S. Horiuchi et al., 2012).

Organic Synthesis

Imidazoles have attracted attention in organic synthesis due to their medicinal value and broad array of applications, including their roles as inhibitors of kinases and modulators of p-glycoproteins. New methods for their synthesis have been explored to avoid hazardous conditions and expensive reagents, making the process more accessible and sustainable (S. S. Gurav et al., 2022).

Broad-Spectrum Antiviral Agents

Novel benzo[d]imidazole-based heterocycles have been designed, synthesized, and evaluated as antiviral agents, showing potent, broad-spectrum antiviral activities. These compounds highlight the potential for rational design of more active and less toxic medicinal drugs (Taha M. A. Eldebss et al., 2015).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. It’s important to refer to Material Safety Data Sheets (MSDS) for this information.


Future Directions

This could involve discussing potential applications of the compound, or areas where further research is needed. It might also include hypothesizing new reactions, investigating its mechanism of action, or improving its synthesis.


properties

IUPAC Name

2-benzylsulfanyl-1,5-bis(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2S/c1-18-8-12-21(13-9-18)23-16-25-24(27-17-20-6-4-3-5-7-20)26(23)22-14-10-19(2)11-15-22/h3-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOBXDHUPXVPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-1,5-di-p-tolyl-1H-imidazole

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